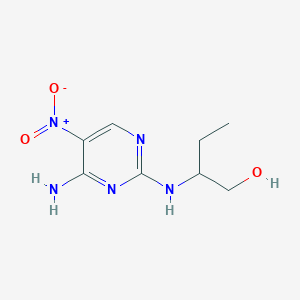
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide is a chemical compound that has gained significant attention in recent years due to its potential in various scientific research applications. It is a synthetic compound that has been designed to mimic the structure and function of natural compounds found in the human body.
Applications De Recherche Scientifique
Regiocontrolled Synthesis of γ-Hydroxybutenolides
Research by Kotzabasaki et al. (2016) in "The Journal of Organic Chemistry" describes the photooxygenation of 2-thiophenyl-substituted furans leading to the synthesis of γ-hydroxybutenolides, which are important in organic synthesis and pharmaceutical research (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Phenothiazine-based Dye-sensitized Solar Cells
Kim et al. (2011) in "Organic Letters" discuss the use of phenothiazine derivatives with various conjugated linkers (including furan and thiophene) in dye-sensitized solar cells. This demonstrates the application of such compounds in renewable energy technologies (Kim et al., 2011).
Anti-Tuberculosis Compounds
Cardoso et al. (2014) in "Archiv der Pharmazie" evaluated N-acylhydrazonyl-thienyl derivatives against Mycobacterium tuberculosis. This research underscores the potential of such compounds in developing new treatments for tuberculosis (Cardoso et al., 2014).
Enzymatic Synthesis of Biobased Polyesters
Jiang et al. (2014) in "Biomacromolecules" explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a key component in the synthesis of biobased furan polyesters. This research is significant for the development of sustainable materials (Jiang et al., 2014).
Synthesis of Pyrazole and Imidazole Derivatives
Idhayadhulla et al. (2012) in "Acta Chimica Slovenica" synthesized pyrazole and imidazole derivatives containing furan and thiophene units. These compounds were screened for antimicrobial activity, indicating their potential in medicinal chemistry (Idhayadhulla, Kumar, & Abdul, 2012).
Electrochromic Conducting Polymers
Sotzing et al. (1996) in "Chemistry of Materials" reported on the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, indicating the utility of these compounds in creating electroactive polymers for various applications (Sotzing, Reynolds, & Steel, 1996).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-2-16(14-6-4-3-5-7-14)20(23)21-12-17(22)19-9-8-18(24-19)15-10-11-25-13-15/h3-11,13,16-17,22H,2,12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFRALLPEAUGIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2373532.png)
![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373533.png)
![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2373535.png)


![2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2373541.png)
![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2373542.png)
![Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2373543.png)

![1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2373546.png)
![(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2373547.png)
![6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B2373551.png)
![1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373552.png)